molecular formula C14H19N5OS B2467938 N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329078-65-1

N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No. B2467938
M. Wt: 305.4
InChI Key: UMNWOQKOWZYGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer. The compound has shown promising results in preclinical studies as a potential anticancer agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves the reaction of 4-butylphenylamine with 2-bromoacetamide, followed by the substitution of the bromine atom with a tetrazole thiolate anion. The resulting product is then methylated to yield the final compound.

Starting Materials
4-butylphenylamine, 2-bromoacetamide, sodium tetrazole-5-thiolate, methyl iodide, diethyl ether, wate

Reaction
Step 1: 4-butylphenylamine is reacted with 2-bromoacetamide in the presence of a base such as sodium hydroxide in water to yield N-(4-butylphenyl)-2-bromoacetamide., Step 2: The resulting product from step 1 is then treated with sodium tetrazole-5-thiolate in the presence of a base such as sodium hydroxide in a solvent such as diethyl ether to yield N-(4-butylphenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide., Step 3: The final step involves the methylation of the tetrazole nitrogen atom using methyl iodide in the presence of a base such as sodium hydroxide in a solvent such as water to yield N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide.

Mechanism Of Action

The mechanism of action of N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a crucial role in promoting cancer cell survival and growth. Inhibition of CA IX by N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide leads to a decrease in cancer cell proliferation and an increase in cancer cell death.

Biochemical And Physiological Effects

N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. It has also been shown to reduce blood pressure and to improve insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide in lab experiments is its potency as a CA IX inhibitor. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one limitation of using the compound is its potential toxicity, which can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide. One area of research is the development of more potent and selective CA IX inhibitors. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as inflammation and bacterial infections. Finally, further studies are needed to elucidate the compound's mechanism of action and to optimize its use in preclinical and clinical settings.
Conclusion
In conclusion, N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a valuable tool for scientific research, particularly in the study of cancer biology. Its potent inhibition of CA IX makes it a promising anticancer agent, and its potential for use in other diseases warrants further investigation. While there are limitations to its use in lab experiments, the compound's advantages and future directions make it an important area of study in the field of medicinal chemistry.

Scientific Research Applications

N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. The compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-(4-butylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-3-4-5-11-6-8-12(9-7-11)15-13(20)10-21-14-16-17-18-19(14)2/h6-9H,3-5,10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNWOQKOWZYGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

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